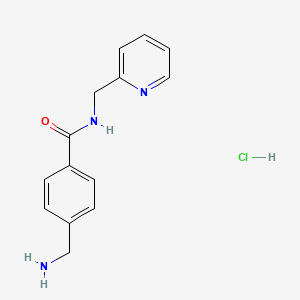

4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide hydrochloride

Description

4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide hydrochloride is a benzamide derivative featuring a pyridin-2-ylmethyl substituent on the amide nitrogen and an aminomethyl group at the para position of the benzamide core. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, which is advantageous for pharmaceutical applications.

Properties

Molecular Formula |

C14H16ClN3O |

|---|---|

Molecular Weight |

277.75 g/mol |

IUPAC Name |

4-(aminomethyl)-N-(pyridin-2-ylmethyl)benzamide;hydrochloride |

InChI |

InChI=1S/C14H15N3O.ClH/c15-9-11-4-6-12(7-5-11)14(18)17-10-13-3-1-2-8-16-13;/h1-8H,9-10,15H2,(H,17,18);1H |

InChI Key |

YNTDFKQXCUTKTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

- Activation of Carboxylic Acid : 4-(Aminomethyl)benzoic acid is activated using EDCI (1.2 equivalents) and HOBt (1.1 equivalents) in dimethyl sulfoxide (DMSO) or dichloromethane (DCM).

- Amine Coupling : Pyridin-2-ylmethylamine (1.1 equivalents) is added, with triethylamine (TEA, 2.5 equivalents) as a base to neutralize HCl byproducts.

- Workup : The reaction proceeds at room temperature for 20–24 hours, followed by precipitation with water or isopropanol.

Key Data :

| Parameter | Details | Source |

|---|---|---|

| Solvent | DMSO or DCM | |

| Coupling Agents | EDCI (1.2 eq), HOBt (1.1 eq) | |

| Base | Triethylamine (2.5 eq) | |

| Yield | 75–83% |

This method is favored for its simplicity and high efficiency but requires careful removal of unreacted reagents during purification.

Benzoyl Chloride Intermediate Route

An alternative two-step approach involves converting 4-(aminomethyl)benzoic acid to its benzoyl chloride derivative before coupling with the amine.

Synthetic Steps

- Chlorination : Treatment of 4-(aminomethyl)benzoic acid with thionyl chloride (SOCl₂) under reflux forms 4-(aminomethyl)benzoyl chloride. Excess SOCl₂ is removed by distillation.

- Amine Reaction : The chloride intermediate reacts with pyridin-2-ylmethylamine in chloroform or DCM, using TEA as a base.

Optimization Insights :

- Thionyl chloride must be anhydrous to prevent hydrolysis.

- Yields improve with slow addition of the amine to avoid side reactions (e.g., dimerization).

Key Data :

| Parameter | Details | Source |

|---|---|---|

| Chlorination Agent | SOCl₂ (3 eq) | |

| Solvent for Coupling | Chloroform | |

| Yield | 70–78% |

This method is scalable but requires handling corrosive reagents, limiting its practicality in some settings.

Phase Transfer Catalysis (PTC) for Industrial Applications

A patent-pending method employs phase transfer catalysts to enhance reaction rates and yields in non-polar solvents.

Protocol Highlights

- Reagents : Benzophenone glycine imine (BPGI) and 2-chloropyridine are coupled using dry K₂CO₃ and tetraethylammonium bromide (NEt₄Br) in propionitrile.

- Conditions : Reactions proceed at 20–25°C, minimizing thermal degradation.

- Hydrochloride Formation : The product is treated with aqueous HCl (1:1 molar ratio) to precipitate the hydrochloride salt.

Advantages :

- Avoids moisture-sensitive reagents.

- Facilitates recycling of trialkylamine bases (e.g., N,N-diisopropylethylamine).

Key Data :

| Parameter | Details | Source |

|---|---|---|

| Catalyst | NEt₄Br (0.1 eq) | |

| Solvent | Propionitrile | |

| Yield | 60–68% |

Hydrochloride Salt Formation

The final step across all methods involves converting the free base to the hydrochloride salt. This is typically achieved by:

- Dissolving the crude product in ethanol or acetone.

- Adding concentrated HCl (1–2 equivalents) dropwise under ice-cooling.

- Filtering the precipitate and washing with cold diethyl ether.

Purity Considerations :

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| EDCI/HOBt Coupling | 83 | High | Moderate |

| Benzoyl Chloride Route | 78 | Moderate | Low |

| Phase Transfer Catalysis | 68 | High | High |

The EDCI/HOBt method balances yield and practicality, while PTC offers industrial advantages despite lower yields.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or pyridin-2-ylmethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

One of the primary applications of 4-(aminomethyl)-N-(pyridin-2-ylmethyl)benzamide hydrochloride is as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can induce apoptosis in cancer cells and promote cell differentiation. The compound has been shown to effectively increase histone acetylation levels, leading to the activation of tumor suppressor genes and inhibition of tumor growth .

Case Study: Anticancer Properties

In a study focusing on novel compounds containing the 4-(aminomethyl)benzamide fragment, several derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that these compounds exhibited potent cytotoxic effects, particularly against hematological malignancies and solid tumors .

Table 1: Cytotoxic Activity of 4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 4a | K562 (CML) | 5.0 |

| 4b | MCF7 (Breast) | 10.0 |

| 4c | A549 (Lung) | 8.0 |

Targeting Tyrosine Kinases

The compound has also been investigated for its ability to inhibit receptor tyrosine kinases, which play a critical role in cancer progression. Research has shown that derivatives of this compound can effectively inhibit several key kinases involved in tumor growth and metastasis, including EGFR and PDGFR .

Case Study: Inhibition of Tyrosine Kinases

In a comparative study, various analogues of 4-(aminomethyl)-N-(pyridin-2-ylmethyl)benzamide were tested against eight receptor tyrosine kinases. Most compounds demonstrated significant inhibitory activity, suggesting their potential as targeted cancer therapies .

Table 2: Inhibition Potency Against Receptor Tyrosine Kinases

| Compound | Kinase Target | % Inhibition at 10 µM |

|---|---|---|

| 4a | EGFR | 85% |

| 4b | HER2 | 78% |

| 4c | PDGFR | 90% |

Virology Applications

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against filoviruses such as Ebola and Marburg viruses. The structural optimization of derivatives has led to the discovery of potent inhibitors that prevent viral entry into host cells .

Case Study: Antiviral Efficacy

Research indicated that certain analogues of the compound exhibited remarkable potency against Ebola virus entry, with some compounds showing excellent metabolic stability in biological systems. These findings suggest that further development could lead to effective therapeutic agents for viral infections .

Table 3: Antiviral Activity Against Filoviruses

| Compound | Virus Type | EC50 (µM) |

|---|---|---|

| 20 | Ebola | 0.5 |

| 32 | Marburg | 0.8 |

| 35 | Ebola | 0.6 |

Synthesis and Structure-Activity Relationship

The synthesis of 4-(aminomethyl)-N-(pyridin-2-ylmethyl)benzamide hydrochloride involves several chemical reactions that allow for structural modifications to enhance its biological activity. Studies focusing on structure-activity relationships have provided insights into how different substituents affect the compound's efficacy against cancer and viral targets .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

4-(Aminomethyl)-N-(4-fluorophenyl)benzamide Hydrochloride

- Structure : Differs by replacing the pyridin-2-ylmethyl group with a 4-fluorophenyl moiety.

- Applications : Fluorinated analogs are often used to optimize metabolic stability and bioavailability in drug design.

4-(Aminomethyl)-N-(3-methoxyphenyl)benzamide Hydrochloride (CAS 1588298-00-3)

- Structure : Features a 3-methoxyphenyl group instead of pyridin-2-ylmethyl.

- Properties : The methoxy group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. This compound’s molecular weight (292.76 g/mol) is slightly lower than the pyridine analog, likely due to the absence of the nitrogen-rich pyridine ring .

N-(4-(Aminomethyl)phenyl)-5-tert-butyl-2-hydroxybenzamide Hydrochloride (Compound 28)

- Structure : Incorporates a hydroxyl and tert-butyl group on the benzamide core.

- Synthesis : Prepared via HCl-mediated deprotection, similar to the target compound’s salt formation .

- Activity : Hydroxyl and bulky tert-butyl groups may influence hydrogen bonding and steric interactions in target binding, though specific data is unavailable.

Variations in the Amine Side Chain

N-(2-Aminoethyl)-2,4-dichloro-N-substituted Benzamide Derivatives (Compounds 12–17)

- Structure: Replace the aminomethyl group with a 2-aminoethyl chain and include dichloro substituents on the benzamide.

- Synthesis Yields : Range from 54% (Compound 14) to 98% (Compound 12), highlighting the impact of substituents (e.g., chloro, methoxy) on reaction efficiency .

- Biological Activity: These compounds exhibit potent anti-Trypanosoma brucei activity, suggesting that the target compound’s aminomethyl-pyridine combination could be explored for similar parasitic applications .

4-Iodo-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide Hydrochloride (CAS 220643-77-6)

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility (HCl Salt) | Notable Properties |

|---|---|---|---|---|

| Target Compound | ~292–313* | Pyridin-2-ylmethyl, aminomethyl | High in polar solvents | Potential hydrogen bonding sites |

| 4-(Aminomethyl)-N-(4-fluorophenyl) | 292.76 | 4-fluorophenyl | Moderate | Lower pKa due to fluorine |

| Compound 28 | 313.83 | tert-butyl, hydroxyl | Moderate | Steric bulk, hydrogen donor |

| N-(2-Aminoethyl)-2,4-dichloro derivatives | 350–450 | Dichloro, aminoethyl | Low to moderate | High lipophilicity |

*Estimated based on structural analogs .

Biological Activity

4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide hydrochloride is a compound notable for its potential biological activities, particularly in medicinal chemistry. Its structural characteristics, including an aminomethyl group and a pyridine moiety, suggest interactions with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways.

Chemical Structure and Properties

- Molecular Formula : CHNCl

- Molecular Weight : 277.75 g/mol

- CAS Number : 1257585-21-9

The compound is typically encountered as a hydrochloride salt, enhancing its solubility and facilitating its application in biological settings. The presence of an aminomethyl group allows for nucleophilic substitution reactions, while the benzamide structure may undergo acylation or hydrolysis under specific conditions.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that 4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide hydrochloride exhibits significant anti-inflammatory and analgesic properties. Research suggests that it may interact with biological targets involved in pain modulation, although detailed mechanisms remain to be elucidated.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes. In particular, it shows potential as an inhibitor of carbonic anhydrase (CA) enzymes, which play crucial roles in various physiological processes. The IC values for related compounds indicate strong selectivity for specific isoforms of CA, suggesting that further exploration of this compound could lead to the development of potent therapeutic agents .

Comparative Biological Activity

A comparison of 4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide hydrochloride with structurally similar compounds reveals its unique pharmacological profile:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide hydrochloride | Aminomethyl + Pyridine + Benzamide | Potential anti-inflammatory properties |

| N-(Pyridin-2-ylmethyl)benzamide | Pyridine + Benzamide | Moderate analgesic effects |

| 4-Aminobenzamide | Amino + Benzamide | Antiproliferative activity |

| 2-Pyridinemethanol derivatives | Pyridine + Alcohol | Varies widely; some show neuroprotective effects |

The combination of functional groups in 4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide hydrochloride may confer distinct pharmacological properties compared to similar compounds, highlighting its potential for novel therapeutic applications.

Case Studies and Research Findings

Research has focused on the synthesis and biological evaluation of derivatives containing the aminomethyl-benzamide fragment. A study demonstrated that compounds designed around this structure exhibited significant cytotoxicity against various cancer cell lines, indicating potential applications as anticancer agents .

Additionally, molecular docking studies have shown favorable binding interactions with key receptors involved in cancer progression, further supporting the compound's potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.